molecular formula C12H10N2O5 B1591790 Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate CAS No. 72030-87-6

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

Cat. No. B1591790
CAS RN: 72030-87-6
M. Wt: 262.22 g/mol
InChI Key: WFXGNVYQHVQFKU-UHFFFAOYSA-N
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Description

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used as a pharmaceutical, organic intermediate and in organic light-emitting diode .


Molecular Structure Analysis

The molecular formula of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is C12H10N2O5 . The InChI code is 1S/C12H10N2O5/c1-2-18-12(15)10-11(19-7-13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate has a density of 1.3±0.1 g/cm^3 . Its boiling point is 439.9±35.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 69.7±3.0 kJ/mol . The flash point is 219.8±25.9 °C . The index of refraction is 1.565 .

Scientific Research Applications

Luminescence Sensing

Lanthanide metal–organic frameworks (MOFs) incorporating 1,2,3-triazole-containing tricarboxylic acid ligands exhibit promising luminescence properties. These MOFs, synthesized via solvothermal methods, demonstrate selective detection capabilities for nitroaromatic compounds and metal ions in ethanol solutions, leveraging the unique luminescent characteristics of Tb3+ ions (Wang et al., 2016).

Organic Synthesis

Ethyl oxazole-4-carboxylate derivatives have been directly and regioselectively alkenylated, benzylated, and alkylated, showcasing the versatility of palladium-catalyzed reactions. This methodology allows for the efficient synthesis of a wide range of ethyl oxazole-4-carboxylate derivatives, highlighting their potential in organic synthesis and chemical modifications (Verrier et al., 2009).

Photoinduced Birefringence in Polymers

Compounds with nitrophenyl groups have been incorporated into copolymers to study photoinduced birefringence, revealing the cooperative motion of polar side groups in amorphous polymers. This research opens up avenues for developing advanced optical storage materials and understanding the dynamics of polymer chains and side groups under light irradiation (Meng et al., 1996).

Antimicrobial and Anticorrosion Applications

Derivatives of ethyl oxazole-4-carboxylate, such as triazole compounds, have been investigated for their antimicrobial properties and potential as anticorrosion agents. These studies demonstrate the dual functional capabilities of these compounds in protecting metals from corrosion and inhibiting microbial growth, which is crucial for applications in material science and medical devices (Rahmani et al., 2019).

Antitumor Activities

Compounds structurally related to ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate have been synthesized and tested for their antitumor activities. These novel compounds, including triazolopyrimidine derivatives, have shown promising results against human lung and hepatocellular carcinoma cell lines, highlighting their potential in cancer research (Gomha et al., 2017).

Safety And Hazards

The safety information for Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate includes the following hazard statements: H315-H319 . The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 . It is recommended to avoid inhalation of vapour or mist .

properties

IUPAC Name

ethyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-18-12(15)10-11(19-7-13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXGNVYQHVQFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599093
Record name Ethyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

CAS RN

72030-87-6
Record name Ethyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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